Product packaging for 2-(4-Phenylpiperazin-1-YL)propanoic acid(Cat. No.:CAS No. 856929-62-9)

2-(4-Phenylpiperazin-1-YL)propanoic acid

Cat. No.: B1627818
CAS No.: 856929-62-9
M. Wt: 234.29 g/mol
InChI Key: PLCRBNUDHIGGBW-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)propanoic acid is a chemical compound of significant interest in medicinal chemistry research, particularly as a key synthetic intermediate for the development of new pharmacologically active molecules. Its structure incorporates a propanoic acid moiety linked to a phenylpiperazine group, a motif present in compounds with demonstrated biological activity. Research on closely related analogues highlights the potential value of this chemical scaffold. For instance, hybrid molecules containing both pyrrolidine-2,5-dione and phenylpiperazine fragments have shown promising anticonvulsant and antinociceptive properties in preclinical models . Furthermore, salts of pharmaceutical acids with chiral amines derived from phenylpiperazine, such as (R) and (S) 3-(4-phenylpiperazin-1-yl)propane-1,2-diol, are recognized for their utility in creating therapeutically active compounds . The piperazine ring system is a privileged structure in drug design, often contributing to a molecule's ability to interact with central nervous system (CNS) targets. As such, this compound serves as a versatile building block for researchers synthesizing novel compounds for biochemical screening and structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1627818 2-(4-Phenylpiperazin-1-YL)propanoic acid CAS No. 856929-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCRBNUDHIGGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589750
Record name 2-(4-Phenylpiperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856929-62-9
Record name 2-(4-Phenylpiperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Phenylpiperazin 1 Yl Propanoic Acid and Its Analogues

Retrosynthetic Analysis of 2-(4-Phenylpiperazin-1-YL)propanoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For this compound, the primary disconnections are typically made at the carbon-nitrogen bonds, as these are often formed via reliable nucleophilic substitution or coupling reactions. amazonaws.com

Two logical disconnection points are:

C-N Bond Disconnection (A): The bond between the propanoic acid moiety and the piperazine (B1678402) ring. This is a common and effective strategy, leading to 1-phenylpiperazine (B188723) and a 2-substituted propanoic acid derivative (e.g., 2-halopropanoic acid or its ester). This pathway relies on the nucleophilicity of the secondary amine in the piperazine ring.

C-N Bond Disconnection (B): The bond between the phenyl group and the piperazine ring. This approach breaks the molecule down into a piperazine-propanoic acid derivative and a phenyl precursor (e.g., a halobenzene). This disconnection points towards transition-metal-catalyzed cross-coupling reactions.

A third, less common disconnection could involve building the piperazine ring itself from acyclic precursors. However, disconnections (A) and (B) represent the most synthetically practical approaches, utilizing readily available starting materials.

Classical Synthetic Pathways

Classical synthesis of this compound and its analogues generally involves the stepwise assembly of the three main components. The specific order of assembly can vary, but most routes rely on well-established reactions.

The carboxylic acid group is a versatile functional handle that can be modified to produce a wide range of derivatives, such as esters, amides, and hydrazides. These transformations are often performed as the final steps in a synthetic sequence or to create prodrugs.

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, by reacting it with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions (e.g., concentrated H₂SO₄). nih.gov This is often done to protect the carboxylic acid during other reaction steps or to modify the compound's pharmacokinetic properties.

Amide and Hydrazide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride) and then reacted with amines or hydrazines to form amides and hydrazides, respectively. nih.gov For instance, the synthesis of hydrazide–hydrazone derivatives from related propanoic acids begins with esterification, followed by a nucleophilic attack of hydrazine (B178648) on the ester. nih.gov These derivatives can serve as intermediates for more complex structures or as bioactive compounds themselves. nih.gov

Table 1: Examples of Carboxylic Acid Functionalization Reactions

Starting Material Reagents Product Type Reference
2-(Aryl)propanoic acid Methanol, H₂SO₄ Methyl ester nih.gov
2-(Aryl)propanoic acid methyl ester Hydrazine hydrate (B1144303) Propanehydrazide nih.gov

The formation of the two C-N bonds to the piperazine nitrogen atoms is central to the synthesis of the target molecule. These reactions typically involve either N-arylation to attach the phenyl group or N-alkylation to introduce the propanoic acid side chain.

N-Arylation: The synthesis of the 1-phenylpiperazine core is a key step. Common methods include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between piperazine and an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene). This is a highly efficient method for forming N-aryl bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective if the aromatic ring is activated with electron-withdrawing groups. For example, reacting piperazine with an activated nitro-halopyridine is a common step in the synthesis of N-arylpiperazine-containing drugs. nih.gov

N-Alkylation: This is the most common strategy for attaching the propanoic acid side chain. It involves the reaction of 1-phenylpiperazine with a suitable three-carbon electrophile. A widely used method is the N-alkylation of a substituted piperazine with an α-halo ester, such as ethyl 2-bromopropanoate. mdpi.comresearchgate.net This reaction is typically carried out in a polar aprotic solvent like DMSO in the presence of a base (e.g., cesium carbonate) to neutralize the generated acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid. mdpi.comresearchgate.net A similar approach is used in the synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides, where a phenylpiperazine is reacted with 2-chloro-N-phenylacetamide. researchgate.net

Table 2: N-Alkylation for Synthesis of this compound Analogues

Piperazine Derivative Alkylating Agent Base/Solvent Product Yield Reference
4-(4-chlorophenyl)piperazine Ethyl 2-bromo-2-methylpropanoate Cs₂CO₃ / DMSO 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester 82% mdpi.comresearchgate.net

While using a pre-formed C3 building block like 2-bromopropanoic acid is most common, other strategies can be employed to construct the propanoic acid backbone.

From Amino Acids: Chiral amino acids like alanine (B10760859) can serve as precursors for the propanoic acid moiety. This approach is particularly useful for stereoselective synthesis, where the inherent chirality of the amino acid is transferred to the final product.

Hydroarylation: In some contexts, the propanoic acid backbone can be formed through the addition of an aryl group to an unsaturated acid. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized via the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a superacid. mdpi.com While not a direct route to the target compound, this illustrates a fundamental strategy for C-C bond formation to create the acid backbone.

The most direct and widely applied strategy remains the alkylation of 1-phenylpiperazine with a 2-halopropanoate, as it is efficient and utilizes readily available starting materials. mdpi.comresearchgate.net

Advanced Synthetic Techniques and Strategies

Modern synthetic chemistry offers more sophisticated methods, particularly for controlling stereochemistry, which is often crucial for biological activity.

The carbon atom at position 2 of the propanoic acid is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The synthesis of a single enantiomer often requires stereoselective methods.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For instance, one could start with (R)- or (S)-ethyl 2-chloropropionate and react it with 1-phenylpiperazine. The stereochemistry of the starting material would be retained in the final product, yielding an enantiomerically enriched sample of this compound. The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives highlights how the stereochemistry at the C2 position can significantly influence biological activity. nih.gov

Asymmetric Catalysis: Another approach involves using a chiral catalyst to favor the formation of one enantiomer over the other. For example, a stereoselective nucleophilic addition reaction, guided by a chiral catalyst, could be used to introduce a cyano group that is later hydrolyzed to the carboxylic acid. mdpi.com While complex, this method allows for the creation of chirality from achiral precursors.

The development of stereoselective routes is critical, as different enantiomers of a chiral molecule can have distinct pharmacological profiles.

Multicomponent Reactions in the Synthesis of Related Structures

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing parts of all starting materials, are highly efficient for creating molecular complexity. doaj.org In the context of piperazine-containing structures, MCRs like the Ugi-Smiles reaction have been noted as an adopted synthetic method for generating piperazine analogs. researchgate.net These reactions are valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds from simple precursors.

While a specific MCR for the direct synthesis of this compound is not prominently detailed, the Ugi reaction framework is applicable for synthesizing related α-aminoacyl amide derivatives. A hypothetical Ugi reaction for a related structure could involve 1-phenylpiperazine, an aldehyde, a carboxylic acid, and an isocyanide. This process assembles these components to create a complex molecule in a single step, showcasing the power of MCRs in heterocyclic chemistry.

Table 1: Illustrative Ugi Multicomponent Reaction Scheme

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Product Type

This approach highlights a convergent and efficient pathway to complex piperazine derivatives, which can be structurally analogous to the target compound.

Catalyst-Mediated Synthesis of this compound Derivatives

Catalysis is fundamental to the efficient synthesis of phenylpiperazine derivatives, facilitating key bond-forming reactions. The primary methods include palladium- or copper-catalyzed N-arylation to form the phenyl-piperazine bond and various catalyzed reactions to install the side chain. mdpi.com

One of the most crucial steps, the formation of the N-aryl bond, is often achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing a palladium catalyst, is a principal method for coupling an aryl halide or triflate with piperazine. mdpi.com Similarly, the Ullmann-Goldberg reaction, which uses a copper catalyst, serves as an alternative for this transformation. mdpi.com

The synthesis of the specific side chain can also be catalyst-mediated. For instance, the N-alkylation of 1-phenylpiperazine with an appropriate propanoate derivative, such as ethyl 2-bromopropanoate, is a direct method. While often proceeding under basic conditions, this reaction can be enhanced by catalytic amounts of sodium iodide, which promotes the substitution reaction. allfordrugs.commdpi.com

Furthermore, catalysts are employed in the synthesis of precursors and analogues. The reduction of a sulfonyl chloride using red phosphorus in the presence of a catalytic amount of iodine has been reported in the synthesis of substituted phenylpiperazines. nih.govnih.gov Reductive amination, another key strategy for forming C-N bonds, frequently employs reagents like sodium triacetoxyborohydride. mdpi.com

Table 2: Examples of Catalyst-Mediated Reactions in Phenylpiperazine Synthesis

Reaction Type Catalyst System Substrates Product Reference
N-Alkylation Sodium Iodide (catalyst), Cesium Carbonate (base) 4-(4-chlorophenyl)piperazine, Ethyl 2-bromo-2-methylpropanoate Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate allfordrugs.commdpi.com
Reduction Red Phosphorus, Iodine (catalyst) Benzenesulfonyl chloride derivative Benzenethiol derivative nih.govnih.gov
Buchwald-Hartwig Amination Palladium catalyst Aryl halide, Piperazine N-Arylpiperazine mdpi.com

Purification and Isolation Techniques for this compound and Analogues

The purification and isolation of this compound and its analogues are critical steps to ensure the final product's purity. A combination of techniques is typically employed, leveraging the physicochemical properties of the target compound and any impurities.

Liquid-Liquid Extraction: This is a common initial step following the reaction work-up. For example, after synthesizing an ester analogue of the target compound, the reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). allfordrugs.commdpi.com The organic layer, containing the desired product, is then washed sequentially with water and brine (a saturated aqueous sodium chloride solution) to remove water-soluble impurities and salts. allfordrugs.commdpi.comgoogle.com In syntheses involving acidic or basic conditions, the pH of the aqueous layer may be adjusted to ensure the compound of interest is in its neutral, more organic-soluble form before extraction. google.com

Chromatography: Column chromatography is a powerful and widely used technique for purifying phenylpiperazine derivatives. allfordrugs.commdpi.com In a typical procedure, a crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel (60-120 mesh). allfordrugs.commdpi.com A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. For the ethyl ester of a related compound, a mobile phase of 10% ethyl acetate in hexane (B92381) has been successfully used to isolate the pure product. allfordrugs.commdpi.com The separation is based on the differential adsorption of the components of the mixture to the silica gel.

Crystallization/Precipitation: This technique is used to obtain a highly pure, solid product from a concentrated solution. After chromatographic purification or extraction, the solvent is often removed under reduced pressure (e.g., on a rotary evaporator). allfordrugs.commdpi.com The resulting solid or oil can then be purified further by crystallization or precipitation. This involves dissolving the crude material in a suitable hot solvent (e.g., acetone) and allowing it to cool slowly. google.com The desired compound crystallizes out of the solution, leaving impurities behind in the solvent. The pure solid is then collected by filtration, washed with a cold solvent (e.g., petroleum ether), and dried. google.com

These techniques, used alone or in combination, are essential for obtaining the high-purity samples of this compound and its analogues required for analytical characterization and further study.

Structure Activity Relationship Sar Studies of 2 4 Phenylpiperazin 1 Yl Propanoic Acid Derivatives

Influence of Substituents on the Phenyl Ring of the Piperazine (B1678402) Moiety.rsc.orgnih.gov

The substitution pattern on the phenyl ring attached to the piperazine core is a key determinant of the pharmacological profile of 2-(4-phenylpiperazin-1-yl)propanoic acid derivatives. Both electronic and steric factors of the substituents play a pivotal role in the interaction with biological targets. rsc.orgnih.gov

Electronic Effects of Substituents on Pharmacological Activity.rsc.org

The electronic nature of substituents on the phenyl ring can significantly modulate the affinity and activity of these compounds. For instance, in studies of related N-phenylpiperazine derivatives, the presence of electron-withdrawing groups at the para-position of the phenyl ring was found to markedly decrease binding affinity for 5-HT(1A) and D(2A) receptors. nih.gov Conversely, for certain N-phenylpiperazine compounds with antimicrobial properties, activity was positively influenced by electron-donating substituents. researchgate.net

The binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is primarily driven by electrostatic interactions. rsc.org The affinity of these ligands for the receptor is dependent on the presence of an ionizable piperazine moiety, a hydrogen bond acceptor, and a hydrophobic group within the ligand's structure. rsc.org Research on 5-arylidenehydantoin derivatives containing a phenylpiperazine fragment has indicated that the α1-adrenoceptor affinity is influenced by the substitution pattern on an arylidene ring, providing clues about favorable electronic properties. For example, a ranking of activity based on substituents was determined as: 3,4-di-CH3O > 2,4-di-CH3O > 4-Cl. nih.gov

In the context of antimycobacterial agents, the electronic properties of substituents on the phenyl ring, as described by the Hammett substituent constant (σ), have been correlated with activity. For example, a 4'-chloro substitution (σ = 0.23) was found to be favorable for membrane permeability inhibition, a key factor in the activity of these compounds. mdpi.com

Table 1: Influence of Phenyl Ring Substituents on Receptor Binding Affinity
Compound/SubstituentTarget ReceptorEffect on AffinityReference
para-electron-withdrawing group5-HT(1A), D(2A)Strongly reduced nih.gov
Electron-donating groupBacterial targetsIncreased activity researchgate.net
3,4-dimethoxyα1-adrenoceptorHigh affinity nih.gov
4-chloroα1-adrenoceptorModerate affinity nih.gov

Steric Effects of Substituents on Ligand-Target Interactions.nih.gov

The size and spatial arrangement of substituents on the phenyl ring can create steric hindrance, which in turn affects how the ligand fits into the binding pocket of its target. While direct studies on the steric effects for this compound are limited, inferences can be drawn from related structures. For example, the bulk of substituents at other positions in related molecules has been shown to influence binding at the 5-HT(1A) receptor. nih.gov

Modifications to the Piperazine Ring System

The piperazine ring is a central component of the this compound scaffold, and modifications to this heterocyclic system have profound effects on the biological profile of the derivatives.

N-Substitution Patterns and their Impact on Biological Profile.nih.gov

The nitrogen atoms of the piperazine ring are key points for chemical modification, allowing for the introduction of a wide variety of substituents that can fine-tune the pharmacological properties of the molecule. The core structure of this compound is a 1,4-disubstituted piperazine.

In a series of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives with acaricidal activity, the nature of the substituent on the second piperazine nitrogen had a significant impact. nih.gov Alkyl, acyl, and sulfonyl groups were explored, with acetyl and trifluoromethylsulfonyl groups showing high levels of activity. nih.gov Similarly, studies on N-substituted-4-(4-methyl-piperazin-1-ylmethyl)benzamides revealed that different substituents on the piperazine nitrogen led to varying degrees of antibacterial activity. informahealthcare.com

Table 2: Effect of N-Substitution on Acaricidal Activity of Phenylpiperazine Derivatives
N-SubstituentActivity against T. urticaeReference
MethylHigh nih.gov
ButylDecreased nih.gov
AcetylHigh nih.gov
TrifluoromethylsulfonylHighest nih.gov

Ring Conformation and its Role in Ligand-Target Interactions

The three-dimensional conformation of the piperazine ring and the relative orientation of its substituents are crucial for effective binding to biological targets. Conformational analysis of 4-phenylpiperazine derivatives has shown that the phenyl ring preferentially adopts a perpendicular orientation with respect to the piperazine moiety. nih.gov This specific conformation appears to be a key factor for optimal interaction with the 5-HT(1A) receptor binding site. nih.gov The replacement of the piperazine ring with a conformationally distinct 1,2,3,6-tetrahydropyridine (B147620) ring was found to be highly favorable for 5-HT(1A) affinity, further underscoring the importance of the heterocyclic ring's conformation. nih.gov

Variations in the Propanoic Acid Side Chain

The propanoic acid side chain at the N1 position of the piperazine ring is another critical site for modification that can influence the pharmacokinetic and pharmacodynamic properties of the molecule. While direct SAR studies on variations of the propanoic acid chain for the title compound are not extensively documented, research on analogous structures provides valuable insights.

In a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids, which are structurally very similar to the propanoic acid derivatives, modifications to the acetic acid portion were key to their activity as glycine (B1666218) transporter-1 (GlyT-1) inhibitors. researchgate.net The carboxylic acid functionality is often a key interaction point with biological targets and is a common site for creating prodrugs, for example, through esterification.

Studies on other classes of compounds have shown that converting a carboxylic acid to an amide or ester can dramatically alter the biological activity. For instance, in a series of chromone-2-carboxylic acid derivatives, the formation of piperazine and piperidine (B6355638) amides was explored to generate soluble epoxide hydrolase (sEH) inhibitors. acgpubs.org The synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives and their evaluation for antimicrobial activity also highlights that modifications to the propanoic acid moiety are a valid strategy for altering the biological profile. mdpi.com Furthermore, the creation of derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrates that the carboxylic acid group is a versatile handle for chemical elaboration. mdpi.com

Length and Branching of the Alkyl Chain

The length and branching of the alkyl chain that connects the piperazine ring to other chemical moieties play a crucial role in determining the affinity and selectivity of these compounds for their biological targets.

Studies on related arylpiperazine derivatives have demonstrated that the length of the alkyl linker is a critical determinant of receptor affinity. For instance, in a series of 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones, the affinity for the 5-HT1A receptor was found to be highly dependent on the number of methylene (B1212753) units in the alkyl chain. Specifically, a chain length of four carbons (n=4) resulted in the highest affinity, followed by a one-carbon linker (n=1), while linkers with two or three carbons showed significantly lower affinity. nih.gov This suggests that an optimal distance between the piperazine ring and the terminal chemical group is necessary for effective receptor binding.

Similarly, for the α1-adrenergic receptor, the affinity also varied with the alkyl chain length, with linkers of three or four carbons showing higher affinity than those with one or two carbons. nih.gov These findings highlight that the spatial orientation and flexibility conferred by the alkyl chain are key factors in the interaction with receptor binding pockets. Branching on the alkyl chain can also influence activity, often by introducing steric hindrance or altering the compound's lipophilicity.

Table 1: Effect of Alkyl Chain Length on Receptor Affinity of Arylpiperazine Derivatives This table is based on data from related arylpiperazine structures to illustrate the principle of how alkyl chain length can affect biological activity.

Number of Methylene Units (n)5-HT1A Receptor Affinity Orderα1-Adrenergic Receptor Affinity Order
1HighModerate
2LowModerate
3LowHigh
4HighestHigh

Functional Group Modifications at the Carboxylic Acid Moiety

Common strategies for modifying the carboxylic acid moiety include its replacement with other acidic groups or even neutral functionalities that can mimic its hydrogen bonding capabilities. nih.gov For example, tetrazoles, acyl sulfonamides, and hydroxamic acids are well-known ionizable bioisosteres for carboxylic acids. nih.govcambridgemedchemconsulting.com These replacements can alter the pKa, lipophilicity, and metabolic stability of the resulting molecule, potentially leading to improved pharmacokinetic profiles. nih.govresearchgate.net

Neutral bioisosteres have also been successfully employed. For instance, trifluoromethylketones, which exist in equilibrium with their hydrate (B1144303) form under physiological conditions, can act as non-ionizable mimics of carboxylic acids. nih.gov The choice of a specific bioisostere is highly dependent on the target protein and the desired pharmacological profile, often requiring the screening of a panel of different functional groups to identify the optimal replacement. nih.gov

Table 2: Common Bioisosteric Replacements for Carboxylic Acids

BioisosterePotential Advantages
TetrazoleSimilar pKa to carboxylic acid, can improve metabolic stability. cambridgemedchemconsulting.com
Acyl SulfonamideCan alter physicochemical properties and target interactions. nih.gov
Hydroxamic AcidMay offer different binding interactions and metabolic pathways. cambridgemedchemconsulting.com
Trifluoromethylketone (hydrate)Neutral bioisostere, can improve membrane permeability. nih.gov

Hybridization Strategies with Other Pharmacophores

A promising approach in drug design is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single chemical entity. mdpi.com This strategy aims to develop compounds with enhanced affinity, improved selectivity, or even dual modes of action. mdpi.com

Integration of the this compound with Known Active Scaffolds

The this compound core has been integrated with fragments of known active drugs to create novel hybrid compounds. A notable example is the synthesis of hybrid molecules that combine the phenylpiperazine moiety with scaffolds from established antiepileptic drugs like ethosuximide (B1671622) and levetiracetam. nih.gov In one study, piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids were synthesized, resulting in compounds with significant anticonvulsant and antinociceptive activities. nih.gov

This approach leverages the known activity of existing drug scaffolds to guide the design of new molecules with potentially improved efficacy or a broader spectrum of activity. The integration of the phenylpiperazine structure with other pharmacophores, such as the oxadiazole scaffold, has also been explored in the development of agents for neurodegenerative diseases like Alzheimer's. nih.gov

Table 3: Examples of Hybrid Molecules Incorporating the Phenylpiperazine Scaffold

Hybrid ScaffoldKnown Active MoietyPotential Therapeutic Area
Pyrrolidine-2,5-dione derivativesEthosuximide, LevetiracetamEpilepsy, Neuropathic Pain nih.gov
Oxadiazole conjugates-Alzheimer's Disease nih.gov
Naphthoquinone hybridsLawsoneCancer mdpi.com

Design of Dual-Acting Ligands Incorporating the this compound Core

The design of dual-acting ligands involves creating a single molecule that can modulate two different biological targets simultaneously. This can offer therapeutic advantages, such as enhanced efficacy and a reduced likelihood of drug resistance. The this compound core is a versatile scaffold for the development of such agents.

For instance, the design of dual 5-HT1A receptor antagonists and serotonin (B10506) reuptake inhibitors has been a focus of research. While not directly involving the propanoic acid derivative, the principles of designing dual-acting ligands with the phenylpiperazine core are transferable. researchgate.net This often involves carefully balancing the structural requirements for interacting with both targets.

Another example of a dual-acting agent design strategy is seen in the development of compounds that are both thromboxane (B8750289) receptor antagonists and thromboxane synthase inhibitors. nih.gov In these cases, the structure-activity relationships for each target are independently optimized and then combined into a single molecule. The lipophilicity of certain substituents and the length of linker chains were found to be critical for achieving the desired dual activity. nih.gov

Preclinical Pharmacological Investigations of 2 4 Phenylpiperazin 1 Yl Propanoic Acid Analogues

In Vitro Pharmacological Profiling

The initial stages of drug discovery for 2-(4-phenylpiperazin-1-yl)propanoic acid analogues involve comprehensive in vitro testing to determine their interaction with specific biological targets and their effects on cellular functions.

Receptor Binding Assays for Identified Molecular Targets

Receptor binding assays are crucial for identifying the molecular targets through which a compound exerts its effects. For phenylpiperazine derivatives, these assays have primarily focused on receptors within the central nervous system, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in the pathophysiology of psychosis.

A series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized and screened for their potential as atypical antipsychotic agents. In vivo screening methods that reflect receptor interactions, such as the climbing mouse assay for D2 antagonism and quipazine-induced head twitches for 5-HT2A antagonism, were utilized. nih.gov These behavioral assays serve as functional readouts of receptor modulation in a whole-animal system. Similarly, other series of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides were evaluated for atypical antipsychotic activity using models like apomorphine-induced climbing and 5-HTP induced head twitches, which are indicative of dopamine D2 and serotonin 5-HT2A receptor antagonism, respectively. nih.govresearchgate.net

Further studies on different scaffolds have explored other receptor targets. For instance, a series of (R)-2-amino-3-triazolpropanoic acid analogues were evaluated for their activity at NMDA receptor subtypes, showing that a triazole ring can act as a bioisostere for an amide group to produce glycine (B1666218) site agonists. frontiersin.org

Interactive Table: Receptor Interaction Profile of Phenylpiperazine Analogues Click on the column headers to sort the data.

Compound ClassTarget Pathway/ReceptorAssay ModelObserved Effect
2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamidesDopamine D2 / Serotonin 5-HT2AApomorphine-induced climbing / 5-HTP head twitchesAntagonism Profile
N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamidesDopamine D2 / Serotonin 5-HT2AClimbing mouse assay / Quipazine (B1207379) head twitchesAntagonism Profile
(R)-2-amino-3-triazolpropanoic acid analoguesNMDA Receptor (Glycine Site)Receptor binding/functional assaysSubtype-specific agonism

Enzyme Inhibition Assays

Enzyme inhibition assays are employed to assess the ability of compounds to interfere with enzyme activity, a common mechanism for many therapeutic drugs. Analogues of this compound have been investigated for their potential to inhibit enzymes involved in inflammation and cancer signaling pathways.

One area of focus has been the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.com A study on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX, with a greater effect on COX-2, suggesting potential as a selective anti-inflammatory agent. mdpi.com The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined to be 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. mdpi.com Other research has focused on developing dual inhibitors of COX-2 and 5-LOX, with some compounds showing weak inhibition of COX-1, indicating a favorable selectivity profile. mdpi.com

Additionally, derivatives have been explored as inhibitors of other enzyme classes. For example, novel 1H-dibenzo[a,c]carbazole derivatives bearing N-(piperazin-1-yl)alkyl side chains were found to significantly inhibit MEK1 kinase, a component of the MAPK signaling pathway often dysregulated in cancer, with one compound exhibiting an IC50 value of 0.11 µM. nih.gov

Interactive Table: Enzyme Inhibition Data for Propanoic Acid Analogues Click on the column headers to sort the data.

Compound/ClassTarget EnzymeIC50 Value
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1314 µg/mL
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2130 µg/mL
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX105 µg/mL
1H-dibenzo[a,c]carbazole derivative (Compound 10g)MEK10.11 µM

Cell-Based Functional Assays

Cell-based assays provide a more biologically relevant context to evaluate a compound's activity by assessing its effects on whole cells. These assays can measure various cellular processes, including cell viability, proliferation, and the production of signaling molecules.

The antiproliferative properties of various propanoic acid derivatives have been tested against a panel of human cancer cell lines. For instance, novel triphenyltin(IV) compounds with propanoic acid derivatives showed significant cytotoxicity against human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2) cell lines, with IC50 values ranging from 0.100 to 0.758 µM. nih.gov In contrast, the precursor ligands alone did not affect cell proliferation. nih.gov Further investigation into the mechanism of one compound, Ph3SnL1, on MCF-7 cells suggested it induces caspase-independent apoptosis. nih.gov

Other studies have used cell-based assays to explore different functional outcomes. One investigation of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed that a lead compound had a favorable effect on the viability of neuroblastoma SH-SY5Y cells. mdpi.com Assays measuring the production of reactive oxygen/nitrogen species (ROS/RNS) and nitric oxide (NO) have also been used to understand the cellular mechanisms of action. nih.gov

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models of disease to assess their efficacy and potential therapeutic utility.

Anticonvulsant Activity Assessment in Rodent Seizure Models

Several analogues have demonstrated significant anticonvulsant properties in established rodent models of seizures. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are commonly used to identify compounds that can prevent seizure spread or raise the seizure threshold, respectively. nih.govpsu.edu

A study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified a compound (compound 14) with robust, broad-spectrum anticonvulsant activity. mdpi.com It showed potent efficacy in the MES, scPTZ, and the psychomotor 6 Hz seizure models in mice. mdpi.com Notably, it was also effective in the 6 Hz (44 mA) model, which is considered a model of drug-resistant epilepsy. mdpi.com Another study on 2,4(1H)-diarylimidazoles identified four compounds with anticonvulsant activity in the MES model in mice. nih.govnih.gov

Interactive Table: Anticonvulsant Efficacy of Analogues in Rodent Models Click on the column headers to sort the data.

Compound Class/IDSeizure ModelSpeciesEfficacy (ED50)
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14)MESMice49.6 mg/kg
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14)scPTZMice67.4 mg/kg
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14)6 Hz (32 mA)Mice31.3 mg/kg
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14)6 Hz (44 mA)Mice63.2 mg/kg
2,4(1H)-diarylimidazole (Compound 10)MESMice61.7 mg/kg
2,4(1H)-diarylimidazole (Compound 13)MESMice46.8 mg/kg

Anti-Inflammatory and Analgesic Potential in Pain Models

The potential of these compounds to alleviate pain and inflammation has been assessed in various animal models. These models mimic different aspects of clinical pain, including inflammatory pain, neuropathic pain, and acute nociception.

A lead compound from a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated high efficacy against pain in the formalin-induced tonic pain model, the capsaicin-induced neurogenic pain model, and the oxaliplatin-induced neuropathic pain model in mice. mdpi.com This compound also showed distinct anti-inflammatory activity in the carrageenan-induced aseptic inflammation model. mdpi.com

Another study on d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011) showed potent anti-inflammatory effects in the carrageenan-induced paw edema model in rats and the ultraviolet-induced erythema model in guinea pigs. nih.govresearchgate.net Its analgesic effect in the dry yeast-induced hyperalgesia and adjuvant-induced arthritic pain models was found to be equipotent to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Similarly, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) showed significant local analgesic activity in the acetic acid-induced writhing test and anti-inflammatory effects in the carrageenan-induced inflammation model in rats. nih.gov

Interactive Table: In Vivo Anti-Inflammatory and Analgesic Activity Click on the column headers to sort the data.

Compound/ClassModelSpeciesObserved Effect
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivativeFormalin-induced tonic painMiceSignificant reduction in pain response
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivativeCapsaicin-induced neurogenic painMiceSignificant reduction in pain response
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivativeCarrageenan-induced inflammationMiceDistinct anti-inflammatory activity
d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011)Carrageenan-induced paw edemaRatsPotent anti-inflammatory effect, more potent than indomethacin (B1671933) and diclofenac
d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011)Dry yeast-induced hyperalgesiaRatsAnalgesic effect equipotent to indomethacin, diclofenac, or ketoprofen
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Acetic acid-induced writhingMiceInhibition of writhing by 31.0% and 49.5% at two different doses
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Carrageenan-induced inflammationRatsReduction of inflammation by 43.3% and 42.2% at two different doses

Anticancer and Antiproliferative Activity in Preclinical Models

Analogues of this compound have been the subject of numerous preclinical investigations to determine their potential as anticancer and antiproliferative agents. These studies have unveiled that the core structure is a promising scaffold for the development of novel therapeutics targeting various cancer types.

A notable area of research involves the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. In vitro evaluation of these compounds against the A549 human lung adenocarcinoma cell line revealed structure-dependent antiproliferative activity. mdpi.com Specifically, derivatives featuring an oxime moiety, such as compounds 21 and 22 , demonstrated significant cytotoxicity with IC50 values of 5.42 µM and 2.47 µM, respectively. mdpi.com These values indicated greater potency than the standard chemotherapeutic agent cisplatin. mdpi.com Further investigation showed that these promising compounds also exhibited antiproliferative effects against H69 human lung carcinoma cells and their anthracycline-resistant counterparts, H69AR, highlighting their potential to combat drug resistance. mdpi.com The cytotoxic activity of these derivatives was also confirmed in 3D spheroid models of A549 cells, reinforcing their therapeutic potential. mdpi.com

Another class of derivatives, 2-amino-4-(4-phenylpiperazino)-1,3,5-triazines, has also been assessed for anticancer properties. Within a series of synthesized compounds, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile (5f ) displayed potent in vitro cytotoxic activity against several human tumor cell lines, with IC50 values ranging from 0.45 µM to 1.66 µM. nih.gov In contrast, other tested compounds in the same series were found to be inactive. nih.gov

The versatility of the piperazine (B1678402) ring is further demonstrated in its incorporation into pyrido[1,2-a]pyrimidin-4-one derivatives. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB 231, and IMR-32. nih.gov Compounds 6d , 6e , and 6i from this series showed good activity against all cell lines tested, with the exception of K562. nih.gov

Furthermore, organotin(IV) complexes of propanoic acid derivatives have shown significant antiproliferative potential. While the propanoic acid-based ligands themselves were inactive, their triphenyltin(IV) complexes exhibited very good activity against human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines, with IC50 values in the range of 0.100 to 0.758 µM. nih.gov For instance, the triphenyltin(IV) complex of oxaprozin (B1677843) (Ph3SnL1 ) was particularly effective against the MCF-7 breast cancer cell line. nih.gov

The antiproliferative activity of these compounds is often structure-dependent, with modifications to the phenyl ring, the propanoic acid chain, or the piperazine moiety influencing their cytotoxic potency.

Table 1: Antiproliferative Activity of Selected this compound Analogues

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Source
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid Oxime derivative 22 A549 (Lung) 2.47 mdpi.com
2-amino-4-(4-phenylpiperazino)-1,3,5-triazine Compound 5f Various 0.45 - 1.66 nih.gov
Organotin(IV) Carboxylate Ph3SnL1 MCF-7 (Breast) 0.218 nih.gov
Pyrido[1,2-a]pyrimidin-4-one Compound 6d Colo-205, MDA-MB 231, IMR-32 - nih.gov

Neuropharmacological Effects: Antidepressant and Anxiolytic Potential

Derivatives of the this compound scaffold have been investigated for their potential to treat central nervous system disorders, particularly anxiety and depression.

One such derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192 ), has demonstrated both anxiolytic-like and antidepressant-like activities in preclinical mouse models. nih.gov In the elevated plus-maze and forced swimming tests, administration of LQFM192 produced effects indicative of anxiolytic and antidepressant potential. nih.gov Mechanistic studies suggest that the anxiolytic-like effects of this compound are mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The antidepressant-like activity appears to be mediated through the serotonergic system. nih.gov

Similarly, another analogue, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032 ), also exhibited anxiolytic-like effects in behavioral tests such as the elevated plus-maze and light-dark box tests. nih.gov These effects were antagonized by flumazenil (B1672878), a benzodiazepine receptor antagonist, and mecamylamine, a nicotinic receptor antagonist, suggesting that LQFM032's anxiolytic activity is mediated through both benzodiazepine and nicotinic pathways. nih.gov Importantly, this compound did not appear to impair mnemonic activity in the step-down test. nih.gov

The development of new chemical entities based on this scaffold continues, with studies exploring the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives for their potential antidepressant-like effects. dntb.gov.ua Research into fused heterocyclic systems, such as a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative, has also shown anxiolytic-like activity, with evidence pointing towards the involvement of the serotonergic system, specifically the 5-HT2A receptors. mdpi.com

Table 2: Neuropharmacological Profile of this compound Analogues

Compound Pharmacological Effect Proposed Mechanism of Action Preclinical Model Source
LQFM192 Anxiolytic-like, Antidepressant-like Serotonergic system, GABAA receptor (benzodiazepine site) Mouse (Elevated plus-maze, Forced swimming test) nih.gov
LQFM032 Anxiolytic-like Benzodiazepine and nicotinic pathways Mouse (Elevated plus-maze, Light-dark box) nih.gov

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral)

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and to a lesser extent, antiviral properties.

Antibacterial and Antifungal Activity

A series of N-phenylpiperazine derivatives have been synthesized and tested against various pathogens. nih.gov While many compounds showed moderate effects, some exhibited notable activity. For instance, certain 1-(4-nitrophenyl)piperazine (B103982) derivatives were effective against Mycobacterium marinum and Fusarium avenaceum. nih.govresearchgate.net The activity against M. kansasii was found to be influenced by factors such as higher lipophilicity and the electron-donor properties of substituents. nih.gov

Esters of para-alkoxyphenylcarbamic acid containing a substituted N-phenylpiperazine moiety have also been evaluated. nih.gov These compounds generally showed better activity against the yeast Candida albicans than against bacteria like Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The most active compound against C. albicans was found to be the most lipophilic one in the series, with a Minimum Inhibitory Concentration (MIC) of 0.20 mg/mL. nih.govresearchgate.net For derivatives containing a 4-(4-fluorophenyl)piperazin-1-yl fragment, a "cut-off" effect was observed, where the antifungal activity against C. albicans increased with the length of the alkoxy chain up to a certain point, after which it declined. nih.gov

In another study, 3-aryl-3-(furan-2-yl)propanoic acid derivatives were synthesized and screened for their antimicrobial activity. mdpi.com These compounds were effective against C. albicans at a concentration of 64 µg/mL and also inhibited the growth of E. coli and S. aureus with MICs generally ranging between 64 and 128 µg/mL. mdpi.com

Antiviral Activity

The investigation of this compound analogues for antiviral activity is an emerging area. While direct studies on this specific compound are limited, research on related heterocyclic structures provides some insights. For example, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, which contain a piperazine-like pyrrolidine (B122466) moiety, have shown promising activity against the Yellow Fever Virus (YFV). nuph.edu.ua The most active of these compounds had effective concentrations (EC90) in the range of 0.06–2.2 μg/mL, with good selectivity. nuph.edu.ua

Additionally, isatin (B1672199) derivatives, which can be conceptually related to the broader class of nitrogen-containing heterocyclic compounds, have been designed as broad-spectrum antiviral agents. mdpi.com Certain derivatives showed high potency against Influenza virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3) with IC50 values in the low micromolar to nanomolar range. mdpi.com

Table 3: Antimicrobial Activity of Selected Analogues

Compound Class Pathogen Activity (MIC/EC90) Source
para-alkoxyphenylcarbamic acid esters Candida albicans 0.20 mg/mL nih.govresearchgate.net
3-aryl-3-(furan-2-yl)propanoic acid derivatives Candida albicans 64 µg/mL mdpi.com
3-aryl-3-(furan-2-yl)propanoic acid derivatives Escherichia coli, Staphylococcus aureus 64-128 µg/mL mdpi.com
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl) derivatives Yellow Fever Virus 0.06–2.2 μg/mL nuph.edu.ua

Anthelmintic Activity Evaluation

The piperazine moiety is a well-established pharmacophore in anthelmintic drugs, and consequently, derivatives of this compound have been explored for their potential to combat parasitic worm infections.

Research into novel anthelmintic agents has included the synthesis and evaluation of various heterocyclic compounds containing the piperazine ring. For example, a series of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates were prepared and tested for their activity against Trichinella spiralis. nih.gov One of the compounds from this series significantly reduced the number of preadults, adults, and encysted larvae in experimentally infected mice. nih.gov

In a study of 2-substituted-4,5-diphenyl imidazoles, several compounds demonstrated significant anthelmintic activity when compared to standard drugs like albendazole (B1665689) and piperazine citrate. researchgate.net These compounds showed rapid paralysis and death times for the worms at a concentration of 1% (m/V). researchgate.net

Furthermore, investigations into 1,2,4-triazole (B32235) derivatives have identified compounds with notable anthelmintic properties. mdpi.com In a study using a Rhabditis sp. nematode model, a derivative possessing 4-pyridyl and phenyl substituents showed the highest anthelmintic activity, with a lethal concentration (LC50) of 2.475 µg/µL, which was more effective than albendazole. mdpi.com Another compound in the same study also demonstrated anthelmintic activity higher than that of albendazole. mdpi.com The presence of a pyridyl substituent appeared to be important for the observed activity. mdpi.com

These findings underscore the potential of developing new anthelmintic drugs based on the this compound scaffold and its bioisosteres.

Table 4: Anthelmintic Activity of Related Piperazine and Heterocyclic Derivatives

Compound Class Parasite Model Key Finding Source
Methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates Trichinella spiralis Significant reduction of larvae and adult worms in mice. nih.gov
2-substituted-4,5-diphenyl imidazoles Pheritima posthuma Showed significant activity compared to standard drugs. researchgate.net
1,2,4-Triazole derivatives Rhabditis sp. Activity higher than albendazole (LC50 = 2.475 µg/µL). mdpi.com

Assessment of Pharmacodynamic Endpoints in Preclinical Models

The assessment of pharmacodynamic endpoints is crucial for understanding the biological effects and mechanisms of action of this compound analogues in preclinical models. These endpoints provide quantitative measures of the drug's effect on the body.

In anticancer and antiproliferative studies , key pharmacodynamic endpoints include:

Cell Viability and Proliferation: Assays such as the MTT assay are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.govnih.gov This is a primary endpoint to quantify the cytotoxic or cytostatic effects of the analogues on various cancer cell lines. mdpi.comnih.gov

Cell Cycle Analysis: Flow cytometry is employed to assess how these compounds affect the progression of cells through the different phases of the cell cycle (G1, S, G2, M). Arrest at a specific phase can indicate a potential mechanism of action, such as interference with DNA synthesis or mitosis. mdpi.com

Apoptosis Induction: The ability of the compounds to induce programmed cell death (apoptosis) is a critical pharmacodynamic marker for anticancer agents. This is often measured by detecting the activation of caspases or through morphological analysis. nih.govmdpi.com

In the context of neuropharmacological investigations , the pharmacodynamic endpoints are typically behavioral or neurochemical:

Behavioral Models: Standardized tests are used to measure anxiolytic and antidepressant effects. For anxiolytic activity, endpoints include the time spent in the open arms of an elevated plus-maze or in the light compartment of a light-dark box. nih.govnih.gov For antidepressant potential, the duration of immobility in the forced swimming test is a common endpoint. nih.gov

Receptor Occupancy and Pathway Modulation: Mechanistic studies assess the interaction of the compounds with specific neurotransmitter systems. For example, the reversal of a drug's effect by a known antagonist (e.g., flumazenil for GABAA receptors or WAY-100635 for serotonin receptors) serves as a pharmacodynamic endpoint to confirm the involvement of that particular pathway. nih.govnih.gov

For antimicrobial and anthelmintic activity , the primary pharmacodynamic endpoints are:

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govnih.govmdpi.com It is a standard measure of a compound's potency against bacterial and fungal strains.

Lethal Concentration (LC50): In anthelmintic studies, the LC50 represents the concentration of the compound that is lethal to 50% of the test nematode population, providing a clear measure of its efficacy. mdpi.com

Time to Paralysis and Death: For larger parasites, the time taken for a compound to induce paralysis and subsequent death are important pharmacodynamic parameters to evaluate its potency and speed of action. researchgate.net

These varied endpoints, assessed across different preclinical models, are essential for characterizing the pharmacological profile of this compound analogues and guiding their further development as potential therapeutic agents.

Molecular Mechanisms of Action and Target Identification for 2 4 Phenylpiperazin 1 Yl Propanoic Acid Derivatives

Investigation of Receptor Interactions

The versatility of the 2-(4-phenylpiperazin-1-yl)propanoic acid scaffold allows for interactions with multiple receptor systems, including serotonin (B10506), dopamine (B1211576), peroxisome proliferator-activated, and endothelin receptors. The specific nature of these interactions is highly dependent on the structural modifications of the parent compound.

Serotonin Receptor Subtype Engagement (e.g., 5-HT3, 5-HT1A)

Phenylpiperazine derivatives are well-known for their significant interactions with serotonin (5-HT) receptors. The engagement with specific subtypes, such as 5-HT3 and 5-HT1A, is a key area of investigation.

Research into arylpiperazine derivatives has shed light on the structural requirements for binding to 5-HT3 receptors. A study on a series of arylpiperazines demonstrated that while the N4 nitrogen of the piperazine (B1678402) ring is important for binding, the N1 nitrogen is not. The presence of a quinolinyl group was found to be a key feature for high-affinity binding to [3H]quipazine-labeled central 5-HT3 sites. mdpi.com Monocyclic arylpiperazines, such as those with a meta-chloro substitution on the phenyl ring (like m-chlorophenylpiperazine), also exhibit binding to 5-HT3 sites, although with lower affinity than quipazine (B1207379) itself. mdpi.com

With regard to the 5-HT1A receptor, structure-activity relationship (SAR) studies of bicyclohydantoin-phenylpiperazines have provided insights into achieving selectivity. These studies have shown that substitutions at the ortho and meta positions of the phenyl ring, as well as the nature of the hydantoin (B18101) moiety and the length of the side chain, can modulate affinity and selectivity for 5-HT1A over α1-adrenergic receptors. hirszfeld.pl For instance, a group with a negative potential at the ortho position favors affinity for both receptors, while the meta position is crucial for distinguishing between them. hirszfeld.pl The 5-HT1A receptor can accommodate larger substituents at the meta position compared to the α1 receptor. hirszfeld.pl

The table below summarizes the binding affinities of representative phenylpiperazine derivatives for serotonin receptors.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Compound 125-HT1A29.3
Compound 135-HT1A30.2
Compound 55-HT799.4
N-methylquipazine5-HT3Similar to quipazine
m-chlorophenylpiperazine5-HT3Lower than quipazine

Data sourced from various studies on phenylpiperazine derivatives.

Dopamine Receptor Subtype Engagement (e.g., D2/D3)

The interaction of phenylpiperazine derivatives with dopamine receptors, particularly the D2 and D3 subtypes, is of significant interest for the development of treatments for neuropsychiatric disorders. The structural similarities between these two receptor subtypes make achieving selectivity a challenge.

Studies on N-phenylpiperazine analogs have revealed that it is possible to develop ligands with high selectivity for the D3 receptor over the D2 receptor. This selectivity is often attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site of the D3 receptor, and another part of the molecule interacts with a unique secondary binding site on the D3 receptor. Docking studies of 1-benzyl-4-arylpiperazines into the D2 receptor have identified key interactions, including the protonated N1 of the piperazine ring with Asp86 and edge-to-face interactions of the arylpiperazine's aromatic ring with specific phenylalanine, tryptophan, and tyrosine residues. nih.gov

The binding affinities of some phenylpiperazine derivatives for dopamine receptors are presented in the table below.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Compound 9bD2300
Compound 12aD2300
Phenylpiperazine DerivativeD2Varies with substitution

Data compiled from studies on long-chain arylpiperazine derivatives. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism (e.g., PPARα/γ)

Derivatives of this compound have been investigated for their ability to act as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

A series of (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds have been synthesized and evaluated as dual agonists for both PPARα and PPARγ. One of the most potent analogs from this series demonstrated significant activity in transactivation assays for both human PPARα (hPPARα) and human PPARγ (hPPARγ).

The table below shows the in vitro activity of a representative dual PPARα/γ agonist from this series.

CompoundTarget ReceptorEC50 (µM)
Compound 2bhPPARα0.012 ± 0.002
Compound 2bhPPARγ0.032 ± 0.01

Data from a study on dual PPARα/γ agonists.

Endothelin Receptor Antagonism

The endothelin system is involved in vasoconstriction and cell proliferation, and its receptors are targets for cardiovascular disease therapies. nih.gov While some propanoic acid derivatives, such as ambrisentan, are known to be highly selective antagonists for the endothelin A (ETA) receptor, current research has not extensively documented this compound derivatives for this activity. hirszfeld.pl

However, the broader class of phenoxybutanoic acid derivatives has been explored for endothelin receptor antagonism. A study on these compounds led to the discovery of a potent and selective ETA receptor antagonist with low-nanomolar binding affinity and over 1000-fold selectivity over the ETB receptor. nih.gov Another series of phenoxybutanoic acid derivatives also yielded a selective ETA antagonist with a nanomolar IC50. nih.gov While these findings are promising for related structures, further investigation is required to establish a direct link and characterize the potential endothelin receptor antagonism of this compound derivatives.

Enzyme Modulation and Inhibition

In addition to receptor interactions, derivatives of this compound have been explored for their ability to modulate the activity of key enzymes involved in cellular signaling pathways.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders and type 2 diabetes.

Research has identified certain phenylpiperazine derivatives as inhibitors of GSK-3β. A series of novel N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides were synthesized and found to be selective inhibitors of GSK-3β kinase. The inhibitory activity of these compounds was highly dependent on the substituents on the phenyl ring and the nature of the terminal heterocyclic fragment. Another study on 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones also demonstrated potent GSK-3β inhibitory activity.

The table below presents the inhibitory activity of representative phenylpiperazine derivatives against GSK-3β.

Compound ClassMost Potent CompoundsTarget EnzymeIC50 (µM)
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamidesCompound with 3,4-di-methyl phenyl and 3-pyridine fragmentGSK-3β0.35
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamidesCompound with 2-methoxy phenyl and 3-pyridine fragmentGSK-3β0.41

Data from a study on selective GSK-3 inhibitors.

Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins (B1171923) and other eicosanoids. nih.gov These lipid mediators are integral to a host of physiological and pathological processes, including inflammation. nih.gov COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, whereas COX-2 is an inducible enzyme, often upregulated at sites of inflammation. nih.gov Consequently, inhibition of the COX pathway, particularly selective COX-2 inhibition, is a well-established strategy for anti-inflammatory therapies. nih.gov

While various chemical scaffolds have been explored for their COX inhibitory potential, including some containing piperazine moieties, there is currently no available scientific literature that specifically details the modulation of the COX pathway by this compound or its derivatives. Studies on other, structurally distinct, piperazine-containing compounds have shown some activity. For example, a series of 2-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl] derivatives of 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated potential COX-1 and COX-2 inhibition. nih.gov However, these compounds differ significantly in their core structure from the subject propanoic acid derivative.

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) Inhibition

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a transmembrane serine/threonine kinase receptor that plays a critical role in the signaling pathways of the Transforming Growth Factor-β (TGF-β) superfamily. This pathway is essential for embryonic development and tissue homeostasis. At present, there is no scientific evidence to suggest that this compound or its derivatives act as inhibitors of BMPR2. Research into BMPR2 inhibitors is an active area, particularly in the context of diseases such as pulmonary arterial hypertension, but published studies have not identified this specific compound as having activity at this target.

Chitin (B13524) Synthase Inhibition

Chitin synthase is a crucial enzyme for the biosynthesis of chitin, an essential structural component of the fungal cell wall. nih.gov As this enzyme is absent in mammals, it represents a promising target for the development of antifungal agents with high selectivity. nih.gov Several classes of compounds have been investigated as chitin synthase inhibitors.

A search of the scientific literature did not yield any studies evaluating the effect of this compound or its derivatives on chitin synthase activity. However, research into other piperazine-containing molecules has shown some promise in this area. For instance, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and synthesized as potential chitin synthase inhibitors, with some compounds exhibiting potent antifungal activity. nih.gov Notably, the core structure of these quinolinone derivatives is distinct from the phenylpropanoic acid scaffold.

Ion Channel Modulation

Ion channels are fundamental to numerous physiological processes, and their modulation by small molecules is a key mechanism of action for a wide range of therapeutics.

Voltage-Gated Sodium Channel Interaction (e.g., NaV1.2)

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. The NaV1.2 subtype is predominantly expressed in the central nervous system. There is no available data to indicate that this compound or its derivatives interact with NaV1.2 channels.

Calcium Channel Modulation

Calcium channels, particularly the L-type voltage-gated calcium channels, are critical for processes such as muscle contraction and neurotransmitter release. nih.gov While various compounds are known to modulate calcium channel activity, there is a lack of research on the effects of this compound and its derivatives on these channels. Some structurally different piperazinyl derivatives, such as piperazinyl quinazolin-4-(3H)-ones, have been investigated as ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov

Cellular Pathway Perturbations

The broader class of phenylpiperazine derivatives has been shown to interact with various cellular pathways, often related to neurotransmitter signaling. ijrrjournal.com However, specific data on the cellular pathway perturbations induced by this compound is not available in the current body of scientific literature.

Oxidative Stress Pathway Modulation

An imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates results in oxidative stress, a condition implicated in numerous diseases. ptfarm.pl Phenylpiperazine derivatives have been shown to possess significant antioxidant properties, primarily by modulating key enzymatic and non-enzymatic antioxidant systems.

Research has demonstrated that certain 1,4-disubstituted piperazine-2,5-dione derivatives can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.gov These compounds were found to exert their protective effects through the activation of the IL-6/Nrf2 loop pathway. nih.gov The transcription factor Nrf2 (NF-E2-related factor 2) is a master regulator of the antioxidant response, orchestrating the expression of numerous antioxidant and cytoprotective genes. nih.gov

Studies on various 1-(phenoxyethyl)-piperazine derivatives revealed their capability to modulate the activity of primary antioxidant enzymes. For instance, a derivative with a 4-(methyl)-phenoxyethyl moiety significantly increased the total antioxidant capacity (TAC) of plasma. ptfarm.pl This same compound also enhanced the activity of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. ptfarm.pl Conversely, many of the tested piperazine derivatives led to a decrease in catalase (CAT) activity, the enzyme responsible for degrading hydrogen peroxide. ptfarm.pl The presence of a hydroxyl group on the aryl substituent of piperazine derivatives has been identified as a crucial feature for their antioxidant properties. psu.edu

Table 1: Antioxidant Activity of Various Piperazine Derivatives

Compound/Derivative Class Assay/Mechanism Key Findings Reference
1-(4-Methyl-phenoxyethyl)-piperazine Total Antioxidant Capacity (TAC) & SOD Activity Significantly increased TAC at higher concentrations; Enhanced SOD activity. ptfarm.pl
1-[2,6-(Dimethyl)-phenoxyethyl]-piperazine SOD Activity Caused a 20-68% increase in SOD activity. ptfarm.pl
1,4-Disubstituted piperazine-2,5-diones H₂O₂-Induced Oxidative Injury Protected SH-SY5Y cells via the IL-6/Nrf2 loop pathway. nih.gov
1-Aryl/aralkyl piperazines with xanthine DPPH Radical Scavenging Compound with a hydroxyl group (3c) showed the highest activity (IC₅₀ 189.42 µmol/L). psu.edu
Dihydroxy phenyl derivative of 1-(2-ketoiminoethyl)piperazines DPPH Radical Scavenging Exhibited good antioxidant activity with an IC₅₀ value of 25 µg/mL. researchgate.net

Inhibition of Cell Migration and Proliferation Pathways

The aberrant activation of cell proliferation and migration pathways is a hallmark of cancer. Derivatives of this compound have been shown to interfere with these processes by targeting key signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.

The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating cell proliferation, differentiation, and migration. nih.gov This pathway is overactive in more than 30% of human cancers. nih.gov A series of novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid containing N-(piperazin-1-yl)alkyl side chains have been identified as potent inhibitors of MEK1, a central kinase in this pathway. nih.gov One particularly active compound, 10g , demonstrated significant inhibition of MEK1 kinase activity with an IC₅₀ of 0.11 µM, leading to potent antiproliferative effects against several human hepatocarcinoma cell lines. nih.gov

Furthermore, other novel piperazine derivatives have been found to inhibit cancer cell proliferation by targeting multiple signaling pathways simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, demonstrating the multi-targeted nature of these compounds. nih.gov While some studies on imidazole (B134444) derivatives showed limited effects on cancer cell migration, the focus on piperazine-containing structures highlights their potential in disrupting these critical cancer progression mechanisms. nih.gov

Table 2: Inhibition of Proliferation by Phenylpiperazine Derivatives

Compound/Derivative Target Pathway/Kinase Cell Line(s) IC₅₀ Value Reference
Compound 10g (Dehydroabietic acid derivative) MEK1 (MAPK Pathway) HepG2 0.51 µM nih.gov
Compound 10g (Dehydroabietic acid derivative) MEK1 (MAPK Pathway) SMMC-7721 1.39 µM nih.gov
Compound 10g (Dehydroabietic acid derivative) MEK1 (MAPK Pathway) Hep3B 0.73 µM nih.gov
Unnamed Piperazine Derivative PI3K/AKT, Src, BCR-ABL Multiple Cancer Cell Lines 0.06 - 0.16 µM (GI₅₀) nih.gov

Induction of Apoptotic Mechanisms (Caspase-Dependent and Independent)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Phenylpiperazine derivatives have been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms.

Caspase-Dependent Apoptosis: The caspases are a family of protease enzymes that are central to the execution of apoptosis. A novel piperazine compound was discovered to potently induce caspase-dependent apoptosis in various cancer cells. nih.gov Its mechanism involves the inhibition of multiple survival pathways, such as PI3K/AKT and BCR-ABL, which ultimately funnels the cell toward a programmed death cascade executed by caspases. nih.gov Similarly, the MEK inhibitor 10g , a dehydroabietic acid derivative with a piperazine moiety, was found to induce apoptosis in HepG2 cells, which was associated with an elevation of intracellular ROS and a decrease in the mitochondrial membrane potential, key events that often precede caspase activation. nih.gov

Caspase-Independent Apoptosis: Interestingly, research on related compounds has also revealed caspase-independent cell death mechanisms. Studies on organotin(IV) carboxylates derived from propanoic acid have shown that they can induce apoptosis in the caspase-3 deficient MCF-7 breast cancer cell line. nih.gov This suggests that these compounds can trigger alternative cell death pathways, bypassing the need for certain key caspases. This mode of action is significant for treating cancers that have developed resistance to conventional therapies that rely on caspase-dependent apoptosis. nih.gov

Integrin αvβ3 Antagonism

The integrin αvβ3 is a cell surface receptor that plays a critical role in angiogenesis (new blood vessel formation), tumor growth, and metastasis. researchgate.net It is a key target for the development of anti-cancer therapies. Phenylpiperazine-based derivatives have been synthesized as potent and selective antagonists of this integrin. researchgate.net

These antagonists function by binding to the integrin receptor, preventing it from interacting with its natural ligands in the extracellular matrix. researchgate.net Molecular docking and 3D-QSAR studies on tricyclic piperazine derivatives have identified the crucial structural features required for potent dual antagonism of αvβ3 and αIIbβ3 integrins. nih.gov Key interactions include hydrogen bonding with specific amino acid residues in the ligand-binding pocket, such as Arg214 and Asn215. nih.gov

A significant aspect of αvβ3 antagonism is the distinction between "partial agonists" and "pure antagonists." Many early small-molecule antagonists, often based on the Arg-Gly-Asp (RGD) motif, act as partial agonists. They block ligand binding but also induce a conformational change in the integrin, shifting it to a high-affinity state, which can paradoxically enhance signaling at low concentrations. nih.govharvard.edu In contrast, newer, structure-guided designs have led to the development of pure antagonists. These compounds, which include specific phenylpiperazine-based structures, bind to the integrin without inducing this activating conformational change, thus offering a more complete and potentially safer blockade of integrin function. researchgate.netnih.gov One such fluorine-substituted phenylpiperazine derivative showed exceptionally strong and selective inhibitory activity for the αvβ3 integrin receptor, with an IC₅₀ of just 0.055 nM. researchgate.net

Table 3: Integrin αvβ3 Antagonistic Activity

Compound/Derivative Class Key Feature IC₅₀ Value Mechanism of Action Reference
Fluorine-substituted phenylpiperazine derivative (8 ) High potency and selectivity 0.055 nM Antagonist for αvβ3 integrin receptor researchgate.net
Tricyclic piperazine derivatives Dual αvβ3/αIIbβ3 antagonists N/A (QSAR study) H-bonding with Arg214, Asn215 in binding pocket nih.gov
TDI-4161 / TDI-3761 Pure Antagonists N/A Inhibit adhesion without inducing activating conformational change nih.gov

Computational Chemistry and Molecular Modeling of 2 4 Phenylpiperazin 1 Yl Propanoic Acid Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of phenylpiperazine derivatives. jksus.org These methods offer a balance between computational cost and accuracy for studying molecular properties. jksus.org Functionals such as B3LYP-D and WB97XD, combined with basis sets like 6-311++G**, are commonly used to optimize the geometry and calculate the electronic and vibrational characteristics of these compounds. jksus.orgscilit.com

The electronic structure of a molecule dictates its reactivity and interaction capabilities. For phenylpiperazine analogues, analyses such as Natural Bond Orbital (NBO), Atoms-in-Molecules (AIM), and Molecular Electrostatic Potential (MEP) are employed to understand their electronic landscape. scilit.com

Natural Bond Orbital (NBO) Analysis: This analysis investigates electronic exchanges and charge transfer reactions between donor and acceptor orbitals within the molecule, providing insights into intramolecular interactions. scilit.com

Molecular Electrostatic Potential (MEP): MEP maps are calculated to identify electrophilic and nucleophilic sites. scilit.com These maps reveal regions with positive potential (electron-deficient, prone to nucleophilic attack) and negative potential (electron-rich, prone to electrophilic attack), which are crucial for predicting non-covalent interactions like hydrogen bonding. scilit.com For instance, in a study of a phenylpiperazine derivative, the MEP was used to identify sites that favor the formation of hydrogen bonds. scilit.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. In a study of aryl alkanol piperazine (B1678402) derivatives, HOMO energy was identified as a significant descriptor in a QSAR model for noradrenaline (NA) reuptake inhibition activity. nih.gov

The electronic properties of phenylpiperazine-containing polymers have also been studied, with methods like cyclic voltammetry used to determine ionization potential (IP) values. nih.gov

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. A Potential Energy Surface (PES) is a conceptual tool used to analyze molecular geometry and reaction dynamics by representing the potential energy of a molecule as a function of its atomic coordinates. libretexts.org Energy minima on the PES correspond to stable chemical species, while saddle points represent transition states. libretexts.org

For phenylpiperazine derivatives, the piperazine ring typically adopts a stable chair conformation. nih.gov However, distortions from this ideal conformation can occur. nih.gov Quantum chemical calculations can determine the optimized geometry corresponding to the minimum energy on the potential energy surface. jksus.org The absence of imaginary frequencies in vibrational analysis confirms that the optimized structure is a true minimum. jksus.org In crystal structure studies of various 4-phenylpiperazin-1-ium salts, the protonated piperazine ring was observed to adopt either a chair or a distorted chair conformation. nih.gov

The following table summarizes puckering parameters for the piperazine ring in different salt forms, indicating its conformational state.

CompoundConformationQT (Å)θ (°)φ (°)
4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrateChair0.553 (2)175.0 (2)15 (3)
4-phenylpiperazin-1-ium 4-methylbenzoate monohydrateDistorted Chair0.5486 (19)9.38 (19)167.9 (13)
4-phenylpiperazin-1-ium trifluoroacetate (B77799) (Cation A1)Chair0.552 (4)0.0 (4)207 (14)
4-phenylpiperazin-1-ium trifluoroacetate (Cation A2)Distorted Chair0.559 (5)6.6 (4)168 (4)
Data sourced from a crystal structure study of 4-phenylpiperazine salts. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fums.ac.ir It is widely used to predict the binding mode and affinity of ligands, such as phenylpiperazine analogues, to their protein targets. fums.ac.irrsc.org

Docking studies have been instrumental in elucidating how phenylpiperazine derivatives interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. rsc.orgnih.govnih.gov

Topoisomerase IIα: In the context of anticancer research, phenylpiperazine derivatives of 1,2-benzothiazine were docked into the DNA-Topo IIα complex. nih.govmdpi.com The phenylpiperazine moiety was found to slide between nucleic acid bases, engaging in π-π stacking interactions, particularly with thymine (B56734) (DT9) and adenine (B156593) (DA12) nucleobases. nih.gov

MDM2 Protein: For 1,3,5-triazine (B166579) derivatives bearing a 4-phenylpiperazin-1-yl moiety, docking studies showed this fragment fitting into a hydrophobic binding pocket of the MDM2 protein, interacting with residues like Leu54 and Met62. mdpi.com

Interaction hotspot mapping identifies key amino acid residues within a protein's binding site that contribute most significantly to the binding affinity. These hotspots are often targets for rational drug design.

In studies of phenylpiperazine derivatives, various types of interactions are consistently observed:

Hydrogen Bonds: These are critical for specificity and affinity. For example, derivatives targeting Topo IIα can form hydrogen bonds with aspartic acid residues. nih.gov

Electrostatic and Ionic Interactions: The basic nitrogen atom of the piperazine ring is often protonated under physiological conditions, allowing for strong ionic interactions with acidic residues like aspartate in the receptor binding pocket. rsc.orgnih.gov

Hydrophobic and π-type Interactions: The phenyl ring of the phenylpiperazine scaffold frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in the binding site. nih.govnih.govmdpi.com Additionally, π-sulfur interactions with residues like Methionine have been noted. nih.gov

The table below summarizes key interacting residues for phenylpiperazine analogues with different biological targets, as identified through molecular docking studies.

Target ProteinKey Interacting ResiduesType of InteractionReference
α1A-AdrenoceptorAsp106, Gln177, Ser188, Ser192, Phe193Hydrogen Bonds, Electrostatic Forces rsc.org
5-HT1A ReceptorPhe6.52 and other aromatic residuesIonic, CH–π, π–π stacking nih.gov
DNA-Topo IIα ComplexDT9, DA12 (DNA bases), Tyr805, Met762π-π stacking, π-sulfur nih.gov
MDM2 ProteinLeu54, Met62, Lys51, Tyr100Hydrophobic, H-bond, π-π stacking mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of activity for new, unsynthesized compounds, guiding drug design efforts. tandfonline.com Both 2D- and 3D-QSAR models have been developed for phenylpiperazine analogues. nih.govacs.org

In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields around the molecules are correlated with biological activity. acs.orgnih.gov A study on hydantoin-phenylpiperazine derivatives targeting 5-HT1A and α1 receptors found that:

Substitution at the ortho position of the phenyl ring with a group having negative potential is favorable for affinity to both receptors. acs.orgnih.gov

The meta position is implicated in selectivity; the 5-HT1A receptor can accommodate bulkier substituents than the α1 receptor at this position. acs.orgnih.gov

The para position has limited space for substituents for both receptors. acs.orgnih.gov

2D-QSAR models correlate activity with calculated molecular descriptors. For aryl alkanol piperazine derivatives with antidepressant activity, different sets of descriptors were found to influence serotonin (B10506) (5-HT) versus noradrenaline (NA) reuptake inhibition. nih.gov

5-HT Reuptake Inhibition: Influenced by descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3. nih.gov

NA Reuptake Inhibition: Controlled by descriptors like HOMO energy, PMI-mag, S_sssN, and Shadow-XZ. nih.gov

Another QSAR study on spiroethyl phenylpiperazine derivatives found that higher molar refraction (MR) and a positive field effect at the 3-position of the phenyl ring were beneficial for increasing binding affinity at the 5-HT1A receptor. tandfonline.com These models provide valuable predictive information for the design of new, more potent, and selective ligands. acs.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, observe conformational changes, and understand the energetic basis of binding. nih.gov

A crucial application of MD simulations is to evaluate the stability of the complex formed between a ligand, such as a 2-(4-phenylpiperazin-1-yl)propanoic acid analogue, and its target protein. mdpi.com Stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. nih.gov A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand maintains a consistent binding pose. nih.gov

In simulations of piperazine derivatives bound to their targets, RMSD values for the protein-ligand complexes often stabilize after an initial equilibration period, indicating substantial stability throughout the simulation. nih.gov Further analysis of Root Mean Square Fluctuations (RMSF) can identify which parts of the protein are flexible and which are rigid. nih.gov High fluctuations in loop regions near the binding site can indicate their involvement in ligand recognition and binding. nih.gov The stability of the complex is a prerequisite for the ligand to exert its biological effect. nih.gov

Table 3: Representative Molecular Dynamics Simulation Data for Ligand-Protein Complexes

Metric Typical Value Range Interpretation
Complex RMSD 1.0 - 3.0 Å Low and stable values indicate the complex reaches and maintains a stable conformation. nih.gov
Ligand RMSD 1.4 - 1.9 nm Negligible deviations suggest the ligand maintains its structural integrity within the binding site. nih.gov

| Protein RMSF | 0.8 - 0.9 nm (average) | Higher fluctuations in specific loop regions can point to key residues involved in the interaction. nih.gov |

Ligand binding is not a simple "lock and key" process; it often involves mutual conformational adjustments in both the ligand and the protein target. psu.edu This phenomenon, known as "induced fit," posits that the ligand induces a change in the receptor's conformation to achieve an optimal fit. psu.edu An alternative but related concept is the "pre-existing equilibrium" or "population shift" model, which suggests that a protein exists as an ensemble of conformations, and the ligand selectively binds to and stabilizes a specific active conformation. psu.edu

MD simulations are exceptionally well-suited to study these dynamic events. nih.gov Simulations of various receptor systems have shown that the binding of small molecule ligands, including those with phenylpiperazine-like scaffolds, can induce significant conformational changes. mdpi.com These can include:

Inward or outward movement of transmembrane helices to enclose or open the binding pocket. mdpi.com

Rearrangement of extracellular loops that participate in ligand recognition. mdpi.com

Flipping of key amino acid side chains to form or break hydrogen bonds, which can be critical for stabilizing the active or inactive state of the receptor. mdpi.com

Studies have shown that the conformational flexibility of piperazine derivatives themselves can be crucial for their inhibitory activity, highlighting that the ability of a molecule to adapt its shape upon binding is as important as its initial conformation. nih.gov These dynamic insights are essential for designing inhibitors with improved activity. nih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Research for 2 4 Phenylpiperazin 1 Yl Propanoic Acid Derivatives

Metabolic Stability Assessment

Metabolic stability assays are crucial for predicting a compound's intrinsic clearance and half-life. These studies typically utilize liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

The metabolic stability of phenylpiperazine derivatives can vary significantly depending on their specific structural features and the species being tested. Research on a dipeptidyl peptidase IV and carbonic anhydrase inhibitor derivative, referred to as compound 12, demonstrated modest stability in mouse liver microsomes (MLM), with 27.5% of the parent compound remaining after a 120-minute incubation. researchgate.net In contrast, the same compound exhibited high stability in human liver microsomes (HLM), where 72.6% of the compound was still present after the same duration. researchgate.net This species-specific difference highlights the importance of using human-derived systems for more accurate prediction of human pharmacokinetics.

Another study on a different derivative, YZG-331, also showed interspecies variation. frontiersin.org After 120 minutes of incubation, the compound's concentration was reduced by 11% in mouse liver microsomes and 14% in human liver microsomes. frontiersin.org Conversely, some derivatives, such as certain piperazin-1-ylpyridazines, have been found to be rapidly metabolized in both mouse and human liver microsomes, with half-lives as short as approximately three minutes. nih.gov However, strategic structural modifications on this scaffold were shown to dramatically improve stability, increasing the half-life by more than 50-fold. nih.gov

Compound/Derivative ClassSpeciesSystem% Compound Remaining (Time)Reference
Compound 12MouseLiver Microsomes27.5% (120 min) researchgate.net
Compound 12HumanLiver Microsomes72.6% (120 min) researchgate.net
YZG-331MouseLiver Microsomes89% (120 min) frontiersin.org
YZG-331HumanLiver Microsomes86% (120 min) frontiersin.org
Piperazin-1-ylpyridazine (example)MouseLiver MicrosomesRapid (t½ ~2-3 min) nih.gov
Piperazin-1-ylpyridazine (example)HumanLiver MicrosomesRapid (t½ ~2-3 min) nih.gov

Identifying the major metabolic pathways is key to understanding a compound's clearance mechanism and potential for forming active or toxic metabolites. For phenylpiperazine-containing structures, several common metabolic transformations are observed.

Metabolite identification studies on related piperazine (B1678402) scaffolds, such as piperazin-1-ylpyridazines, have shown that the metabolic profile is often similar between mouse and human liver microsomes. nih.gov The primary routes of metabolism for these compounds were found to be mono-hydroxylation on the benzene (B151609) ring and oxidation at one of the nitrogen atoms within the piperazine ring. nih.gov Further oxidation can also lead to the formation of double-oxidation metabolites. nih.gov The major cytochrome P450 isoenzymes implicated in the metabolism of various piperazine derivatives include CYP2D6, CYP1A2, and CYP3A4. researchgate.net Other potential metabolic routes for the core N-phenylpiperazine structure include N-acetylation and cleavage of the carbon-nitrogen bonds within the piperazine ring. nih.gov

Membrane Permeability Studies

Membrane permeability is a critical determinant of a drug's oral absorption and distribution into tissues. It is commonly assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.

The PAMPA model is a high-throughput assay that evaluates a compound's ability to passively diffuse across an artificial lipid membrane. nih.govcapes.gov.br This assay is particularly useful in early drug discovery to predict passive, transcellular permeability and to help classify compounds based on their potential for gastrointestinal absorption. nih.gov While it is a standard tool, specific PAMPA data for 2-(4-phenylpiperazin-1-yl)propanoic acid and its derivatives were not available in the reviewed scientific literature. Generally, the permeability in a PAMPA assay can be influenced by a compound's lipophilicity and the pH of the environment, which is particularly relevant for ionizable molecules like those containing a carboxylic acid group. nih.gov

The Caco-2 cell permeability assay is considered a gold standard for in vitro prediction of human intestinal absorption. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized enterocytes that express both efflux and uptake transporters, thus modeling both passive and active transport mechanisms. researchgate.net

Studies on 1-phenylpiperazine (B188723) and its derivatives have demonstrated their ability to cross Caco-2 monolayers. researchgate.net Research has shown that these compounds can act as permeation enhancers, increasing the transport of marker molecules across the cell layer. researchgate.net This suggests that the phenylpiperazine scaffold itself is capable of intestinal permeation. The degree of permeability can be significantly influenced by the specific substituents on the core structure, with some derivatives increasing permeability to maximum detectable levels in experimental setups. researchgate.net This indicates that derivatives of this compound are likely to have their permeability profiles modulated by the nature of their chemical substitutions.

Compound ClassAssay ModelObserved EffectImplication for PermeabilityReference
1-Phenylpiperazine DerivativesCaco-2 MonolayersIncreased permeability of fluorescent marker (calcein).Compounds based on this scaffold can cross the intestinal barrier. researchgate.net
Specific Phenylpiperazine Derivatives (e.g., I and K in study)Caco-2 MonolayersIncreased permeability to maximum detectable fluorescence levels.High permeability potential, dependent on substitution. researchgate.net

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly affects its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound (free) fraction of a drug is available to diffuse into tissues and interact with its pharmacological target.

Specific experimental data on the plasma protein binding of this compound or its direct derivatives were not found in the surveyed literature. However, the binding characteristics can be inferred from its structural features and data from related compounds. The binding of drugs to plasma proteins is strongly influenced by properties such as lipophilicity and the presence of aromatic systems. nih.gov Basic drugs containing aromatic carbon atoms tend to exhibit higher plasma protein binding. nih.gov For instance, the antiseizure medication perampanel (B3395873) is over 95% bound to plasma proteins, primarily albumin. mdpi.com Given that this compound derivatives contain a phenyl group and a piperazine moiety, and are often designed to have a degree of lipophilicity to cross biological membranes, it is anticipated that they would exhibit significant binding to plasma proteins. The acidic propanoic acid group may also contribute to binding interactions with specific sites on albumin.

Analytical Data for this compound Remains Elusive in Publicly Available Research

A thorough review of scientific literature and chemical databases has revealed a significant lack of specific analytical data for the compound this compound. Despite extensive searches for its spectroscopic and chromatographic properties, no detailed experimental findings for this particular molecule could be located.

The investigation aimed to gather data for a comprehensive analytical profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC). However, the search results consistently yielded information for structurally related but distinct compounds.

For instance, data is available for derivatives such as 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester mdpi.com, 2-(4-methylpiperazin-1-yl)propanoic acid sigmaaldrich.com, and various other phenylpiperazine and propanoic acid analogs. While these compounds share some structural motifs with the target molecule, their analytical data cannot be extrapolated to this compound due to the unique influence of the specific arrangement of substituents on their physical and chemical properties.

The absence of dedicated research articles or entries in analytical databases focusing on this compound means that key characterization details, which are fundamental for scientific research and quality control, are not publicly accessible at this time. This includes:

¹H and ¹³C NMR spectra: No chemical shifts, coupling constants, or spectral assignments are reported.

IR spectrum: Characteristic vibrational frequencies for its functional groups have not been documented.

Mass spectrum: Information on its molecular ion peak and fragmentation pattern is unavailable.

UV/Vis spectrum: Its absorption maxima have not been published.

HPLC methods: No established chromatographic conditions for its separation and analysis were found.

Consequently, it is not possible to construct the detailed analytical methodologies for this compound as requested. The compound remains uncharacterized in the public domain, highlighting a gap in the current body of chemical literature. Further original research would be required to determine its analytical properties.

Analytical Methodologies for Research on 2 4 Phenylpiperazin 1 Yl Propanoic Acid

Chromatographic Separation Techniques

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. For a compound like 2-(4-Phenylpiperazin-1-YL)propanoic acid, which has a relatively high boiling point and contains a polar carboxylic acid group, direct analysis by GC can be challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability.

The most common derivatization approach for carboxylic acids is esterification, for example, to form a methyl or ethyl ester. Another approach involves silylation, using reagents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), to convert the polar -COOH group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. nih.gov This process reduces the compound's polarity and allows it to be more readily vaporized in the GC inlet and passed through the analytical column.

Once derivatized, the compound is injected into the GC system. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as one based on 50% phenyl-50% methylpolysiloxane. oup.com The oven temperature is programmed to start at a lower temperature and gradually increase to elute the derivatized analyte and any impurities. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural information for definitive identification. nih.govresearchgate.net GC-MS analysis allows for the identification of the parent compound and related substances by comparing their mass spectra to known reference standards or spectral libraries.

Below is a table outlining a hypothetical GC method for the analysis of a derivatized form of this compound.

Table 1: Hypothetical GC-MS Parameters for Analysis of Silylated this compound

Parameter Condition
Derivatization Reagent N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA)
GC Column 50% Phenyl-50% Methylpolysiloxane (e.g., Rxi-50), 30 m x 0.25 mm ID, 0.50 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial 70°C for 1 min, ramp at 30°C/min to 250°C, hold for 15 min
Detector Mass Spectrometer (MS)
MS Source Temperature 230°C
Ionization Mode Electron Impact (EI), 70 eV

| Transfer Line Temp | 280°C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of the compound in a mixture, and assessing sample purity by separating it from starting materials, by-products, and other impurities.

For the analysis, a small amount of the sample, dissolved in a suitable solvent, is spotted onto a TLC plate. The plate is typically coated with a stationary phase such as silica (B1680970) gel. The choice of the mobile phase, or eluent, is critical for achieving good separation. Given the presence of a basic piperazine (B1678402) ring and an acidic carboxylic acid group, the compound is amphoteric, and the mobile phase composition will significantly affect its retention factor (Rƒ). A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or acetic acid) is often used. The addition of a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) can improve the spot shape and resolution by suppressing the ionization of the carboxylic acid or protonating the piperazine nitrogen, respectively.

After developing the plate in a sealed chamber, the separated components are visualized. If the compound is UV-active due to the phenyl ring, it can be detected under a UV lamp (typically at 254 nm). Alternatively, various chemical staining agents can be used. For instance, spraying with a solution of potassium permanganate (B83412) can reveal spots for compounds that are susceptible to oxidation. researchgate.net Another common visualizing agent for acids is an indicator dye like bromocresol green, which changes color in the presence of the acidic functional group. researchgate.net The Rƒ value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions and can be used for identification when compared to a standard.

Table 2: Example TLC System for this compound Analysis

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase Ethyl Acetate (B1210297) : Methanol : Acetic Acid (e.g., 8:1:1, v/v/v)
Sample Application 1-5 µL of a 1 mg/mL solution in methanol
Development In a saturated chamber until the solvent front is ~1 cm from the top
Visualization 1. UV light at 254 nm2. Staining with potassium permanganate solution

| Expected Result | A distinct spot corresponding to the compound, with an Rƒ value dependent on the exact mobile phase composition. Impurities will appear as separate spots with different Rƒ values. |

Advanced Characterization Techniques

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. For this compound, this method can provide invaluable information about its molecular geometry, conformation, and intermolecular interactions. Such data are crucial for understanding its physicochemical properties and for computational modeling studies.

To perform the analysis, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined.

The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles. For this compound, the analysis would confirm the conformation of the piperazine ring (typically a chair conformation), the orientation of the phenyl group relative to the piperazine ring, and the geometry of the propanoic acid side chain. researchgate.netmdpi.com Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group and the piperazine nitrogen, which dictate how the molecules pack together in the crystal lattice. This information is fundamental to understanding properties like melting point, solubility, and polymorphism.

Table 3: Potential Crystallographic Data for this compound

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Molecules per Unit Cell (Z) Integer value (e.g., 4)
Bond Lengths Precise distances between bonded atoms (e.g., C-N, C=O, O-H)
Bond Angles Angles between three connected atoms (e.g., C-N-C in piperazine ring)
Torsion Angles Dihedral angles defining the conformation of the molecule

| Hydrogen Bonding | Identification of donor-acceptor pairs and their geometries (e.g., O-H···N) |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an advanced analytical technique used for determining the elemental composition of a sample with extremely high sensitivity, capable of detecting elements at concentrations down to parts-per-trillion (ppt). In the context of pharmaceutical research and development, ICP-MS is the preferred method for the analysis of elemental impurities in active pharmaceutical ingredients (APIs) like this compound, as mandated by regulatory guidelines such as USP <232> and ICH Q3D. eag.comthermofisher.com

The analysis begins with the digestion of the organic sample to break down the matrix and bring the elements of interest into an aqueous solution. This is typically achieved using microwave-assisted digestion with strong acids, such as nitric acid and hydrochloric acid. nih.govresearchgate.net The resulting solution is then introduced into the ICP-MS instrument. The sample is nebulized into a fine aerosol and transported into a high-temperature argon plasma (~6000–10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample.

These ions are then extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). A detector then counts the ions at each m/z value, allowing for the quantification of each element. ICP-MS is used to test for potentially toxic elemental impurities that may have been introduced from catalysts (e.g., Pd, Pt, Rh), raw materials, or manufacturing equipment (e.g., Ni, Cr, V). nih.gov The technique's high sensitivity and multi-element capability make it ideal for ensuring that the levels of these impurities are below the stringent limits set for patient safety. alfachemic.com

Table 4: Target Elemental Impurities and Typical ICP-MS Parameters

Parameter Description
Sample Preparation Microwave-assisted acid digestion (e.g., with HNO₃ and HCl)
Instrumentation Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Plasma Gas Argon
Analysis Mode Standard mode or Kinetic Energy Discrimination (KED) to remove interferences
Target Analytes (Class 1) Arsenic (As), Cadmium (Cd), Mercury (Hg), Lead (Pb)
Target Analytes (Class 2A) Cobalt (Co), Vanadium (V), Nickel (Ni)
Target Analytes (Catalysts) Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), Osmium (Os)

| Quantification Limits | Typically in the low µg/g (ppm) to ng/g (ppb) range |

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-phenylpiperazin-1-yl)propanoic acid, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves coupling 4-phenylpiperazine with a propanoic acid derivative. Key steps include:

  • Nucleophilic substitution : Reacting 4-phenylpiperazine with α-bromopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazinyl-propanoic acid backbone.
  • Protection-deprotection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen during synthesis to avoid side reactions .
  • Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (DMF or THF) to enhance intermediate stability. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) improves yield to >70% .

Q. Q2. How should researchers characterize the structural integrity of this compound and its intermediates?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and propanoic acid moiety (δ 12.0 ppm for -COOH).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.15 for C₁₃H₁₇N₂O₂⁺) .
  • X-ray crystallography : Resolve bond angles (e.g., C-N-C angles ~109.5°) and confirm stereochemistry if chiral centers are present .

Q. Q3. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer: Focus on receptor-binding assays due to the compound’s piperazine moiety:

  • 5-HT receptor binding : Radioligand displacement assays using [³H]LSD or [³H]8-OH-DPAT to assess affinity for serotonin receptors (IC₅₀ values <1 μM suggest therapeutic potential) .
  • Enzyme inhibition : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase via spectrophotometric methods (e.g., Ellman’s assay) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Contradictions often arise from dynamic processes or impurities:

  • Variable-temperature NMR : Identify rotational barriers in the piperazine ring (e.g., coalescence temperature for N-CH₂ protons).
  • HPLC-MS : Detect trace impurities (e.g., 2-[4-(4-chlorophenyl)piperazin-1-yl]propanoic acid) using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
  • DFT calculations : Model molecular conformations to predict coupling constants (e.g., J = 12 Hz for axial-equatorial protons) .

Q. Q5. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Prepare sodium or hydrochloride salts by reacting the free acid with NaOH or HCl in ethanol (yield >85%) .
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Co-crystallization : Use co-formers like nicotinamide to modify crystal lattice energy and increase aqueous solubility by 5–10× .

Q. Q6. How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

Methodological Answer: Systematic SAR studies are critical:

  • Electron-withdrawing groups : Introduce -Cl or -CF₃ at the phenyl ring’s para position to enhance 5-HT₂A receptor affinity (e.g., Ki = 0.8 nM vs. 5.2 nM for unsubstituted analog) .
  • Alkyl chain elongation : Replace the propanoic acid with butanoic acid to improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in microsomal assays) .
  • Piperazine substitution : Compare 4-phenyl vs. 4-benzylpiperazine derivatives using molecular docking (Glide, Schrödinger) to optimize binding pocket interactions .

Data Analysis and Experimental Design

Q. Q7. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 h. Monitor degradation via HPLC (RSD <2%) .
  • Arrhenius kinetics : Calculate activation energy (Ea) using rate constants at 25°C, 40°C, and 60°C to predict shelf life (e.g., t₉₀ >2 years at 25°C) .

Q. Q8. What statistical methods are appropriate for analyzing dose-response data in receptor assays?

Methodological Answer:

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀ and Hill coefficients (GraphPad Prism).
  • ANOVA with Tukey’s post-hoc test : Compare means across multiple concentrations (e.g., 1 nM–10 μM) to identify significant differences (p <0.01) .

Contradiction and Reproducibility

Q. Q9. How can conflicting results in enzyme inhibition assays be reconciled?

Methodological Answer:

  • Buffer optimization : Test Tris vs. phosphate buffers to rule out pH-dependent activity (e.g., MAO inhibition varies by >30% at pH 7.4 vs. 8.0) .
  • Control experiments : Include known inhibitors (e.g., pargyline for MAO) to validate assay conditions.
  • Inter-lab validation : Share protocols via platforms like Protocols.io to standardize procedures .

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Reactant of Route 1
2-(4-Phenylpiperazin-1-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Phenylpiperazin-1-YL)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.